Pyridazine-4,5-diamine
CAS No.: 28682-70-4
Cat. No.: VC2370218
Molecular Formula: C4H6N4
Molecular Weight: 110.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28682-70-4 |
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Molecular Formula | C4H6N4 |
Molecular Weight | 110.12 g/mol |
IUPAC Name | pyridazine-4,5-diamine |
Standard InChI | InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8) |
Standard InChI Key | CYCNSKOONFXROI-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=N1)N)N |
Canonical SMILES | C1=C(C(=CN=N1)N)N |
Introduction
Physical and Chemical Properties
Pyridazine-4,5-diamine (C₄H₆N₄, CAS: 28682-70-4) is a nitrogen-rich heterocyclic compound with specific physical and chemical characteristics that make it valuable for various applications. The molecule consists of a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2) substituted with amino groups at positions 4 and 5.
Basic Physical Properties
The compound exhibits distinctive physical properties that are summarized in the following table:
Property | Value |
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Molecular Formula | C₄H₆N₄ |
Molecular Weight | 110.117 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 412.5±25.0 °C at 760 mmHg |
Flash Point | 232.5±10.4 °C |
Appearance | Solid at room temperature |
Solubility | Soluble in polar organic solvents |
Index of Refraction | 1.695 |
These physical properties influence the compound's behavior in various chemical reactions and its potential applications in different fields .
Electronic Structure and Properties
The electronic structure of pyridazine-4,5-diamine is characterized by an electron-deficient pyridazine ring due to the electronegative nitrogen atoms. The presence of two amino groups introduces electron-donating effects, creating a unique electronic distribution that influences its reactivity patterns. This electronic configuration makes the compound particularly interesting for coordination chemistry and hydrogen bonding interactions .
Synthesis Methods
Several synthetic routes have been developed to prepare pyridazine-4,5-diamine, each with specific advantages depending on the desired scale and available starting materials.
Synthesis from 3,6-Dibromopyridazine Derivatives
One well-documented approach involves the synthesis of pyridazine-4,5-diamine from 3,6-dibromopyridazine derivatives. In a study reported by MDPI, 3,6-dibromopyridazine-4,5-diamine (2) was synthesized as a key intermediate for further transformations . The process involved:
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Treatment of 4,7-dibromo thiadiazolo[3,4-d]pyridazine (1) with sodium methoxide in THF
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Refluxing for 4 hours
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Extraction with ethyl acetate
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Purification by column chromatography
This method yielded 3,6-dibromopyridazine-4,5-diamine in approximately 60% yield, appearing as a white solid with a melting point above 250°C .
Chemical Reactions
Pyridazine-4,5-diamine exhibits diverse chemical reactivity, participating in various transformations that make it valuable in organic synthesis.
Cyclization Reactions
One of the most significant reactions of pyridazine-4,5-diamine is its ability to undergo cyclization to form fused heterocyclic systems. These cyclization reactions can proceed through several mechanisms:
Formation of Selenadiazolo Derivatives
Pyridazine-4,5-diamine can react with selenium dioxide to form selenadiazolo-fused pyridazine systems. For example, 3,6-dibromopyridazine-4,5-diamine (1) reacts with selenium dioxide to form 7-bromo- selenadiazolo[3,4-d]pyridazin-4(5H)-one (2), representing a new heterocyclic system . This reaction demonstrates the utility of pyridazine-4,5-diamine as a precursor for the synthesis of complex heterocycles.
The formation of the selenadiazole ring is confirmed by:
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NMR spectroscopy showing a singlet at δH = 12.88 ppm (NH group)
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13C NMR signals from the carbonyl amide group (δC = 157.6 ppm)
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Three carbon signals from the pyridazine ring (δC = 126.6, 153.0, and 155.3 ppm)
Formation of Pyrimido[4,5-c]pyridazines
Pyridazine-4,5-diamine can serve as a building block for the synthesis of pyrimido[4,5-c]pyridazine derivatives, which have been investigated as potential inhibitors of dihydropteroate synthase (DHPS), a validated drug target for antimicrobial therapy . These compounds are designed to improve binding within the pterin pocket of DHPS enzymes.
Substitution Reactions
The amino groups in pyridazine-4,5-diamine can undergo various substitution reactions:
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N-alkylation with alkyl halides
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N-acylation with acyl chlorides or anhydrides
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Reductive amination with aldehydes or ketones
These reactions provide access to a wide range of functionalized pyridazine derivatives with modified properties and potential applications .
Oxidation and Reduction
Pyridazine-4,5-diamine can undergo both oxidation and reduction reactions:
Oxidation
The compound can be oxidized to form pyridazine-4,5-dione under appropriate conditions. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for this transformation .
Reduction
While the amino groups themselves can undergo further reduction under forcing conditions, the aromatic pyridazine ring can be selectively reduced to form dihydro- or tetrahydropyridazine derivatives using appropriate reducing agents and conditions .
Applications in Medicinal Chemistry
Pyridazine-4,5-diamine and its derivatives have attracted considerable interest in medicinal chemistry due to their diverse biological activities.
Antimicrobial Applications
Pyridazine derivatives, including those derived from pyridazine-4,5-diamine, have been investigated as potential antimicrobial agents. The compound serves as a scaffold for the development of novel antimicrobial compounds targeting specific bacterial enzymes such as dihydropteroate synthase (DHPS) .
In a study focused on structure-based design, pyrimido[4,5-c]pyridazine derivatives were developed as inhibitors of DHPS, suggesting a potential alternative to traditional sulfonamide antibiotics. These compounds were designed to interact with the pterin binding pocket in DHPS, which has a high degree of conservation across bacterial species and is distinct from the sulfonamide binding site .
Comparison with Related Compounds
Understanding the similarities and differences between pyridazine-4,5-diamine and related compounds provides valuable insights into its unique properties and potential applications.
Comparison with Other Pyridazine Derivatives
The following table compares pyridazine-4,5-diamine with other pyridazine derivatives:
Compound | Molecular Formula | Key Structural Differences | Distinctive Properties |
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Pyridazine-4,5-diamine | C₄H₆N₄ | Two amino groups at positions 4 and 5 | Enhanced nucleophilicity, building block for fused heterocycles |
Pyridazine-4,5-diol | C₄H₄N₂O₂ | Two hydroxyl groups instead of amino groups | More acidic, different hydrogen bonding patterns |
3,6-Dibromopyridazine-4,5-diamine | C₄H₄Br₂N₄ | Additional bromine atoms at positions 3 and 6 | Enhanced reactivity for substitution reactions |
Pyridazino[4,5-d]pyridazine-1,4-diamine | C₆H₆N₆ | Fused pyridazine rings with amino groups | More extended π-system, different electronic properties |
These structural variations result in significant differences in reactivity, physical properties, and potential applications .
Comparison with Other Diaminoheterocycles
When compared to other diaminoheterocycles, pyridazine-4,5-diamine shows distinctive features:
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The adjacent nitrogen atoms in the pyridazine ring create an electron-deficient system compared to pyrimidine or pyrazine derivatives
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The positioning of the amino groups at positions 4 and 5 provides unique reactivity patterns
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The 1,2-diazine system in pyridazine offers different coordination possibilities compared to 1,3-diazines (pyrimidines) or 1,4-diazines (pyrazines)
Biological Activities
Enzyme Inhibition
Derivatives of pyridazine-4,5-diamine have been investigated for their enzyme inhibitory activities. For example, pyrimido[4,5-c]pyridazine derivatives have been studied as inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway in bacteria .
One study reported the design of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines to improve binding affinity within the pterin pocket of DHPS. The binding interactions were evaluated using enzyme activity assays, X-ray crystallography, isothermal calorimetry, and surface plasmon resonance to obtain a comprehensive understanding from structural, kinetic, and thermodynamic perspectives .
Antimicrobial Activity
While specific data on the antimicrobial activity of pyridazine-4,5-diamine itself were limited in the search results, derivatives and compounds synthesized using this scaffold have shown promising antimicrobial properties. The biological activities of these compounds are influenced by:
Recent Advances and Future Research Directions
Synthetic Methodology Advances
Recent advances in the synthesis of pyridazine derivatives have opened new possibilities for the preparation and functionalization of pyridazine-4,5-diamine. One notable development is the regioselective synthesis of pyridazines from tetrazines and alkynyl sulfides through uncommon interactions .
This approach allows for the preparation of various trisubstituted pyridazines regioselectively, potentially providing new routes to functionalized pyridazine-4,5-diamine derivatives. The method demonstrates good transformability of sulfanyl groups, allowing for further modifications of the pyridazine scaffold .
Future Research Opportunities
Several promising research directions for pyridazine-4,5-diamine include:
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Development of more efficient and scalable synthesis methods
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Exploration of its potential as a building block for novel drug candidates
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Investigation of its coordination chemistry with various metals
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Application in materials science, particularly in the development of functional materials
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Further studies on structure-activity relationships of its derivatives to optimize biological activities
These research directions could significantly expand the applications and understanding of pyridazine-4,5-diamine in various scientific fields .
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